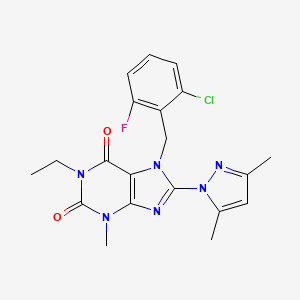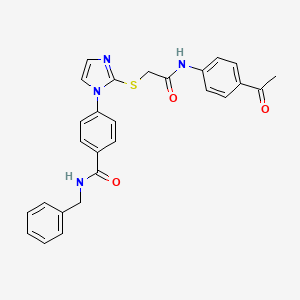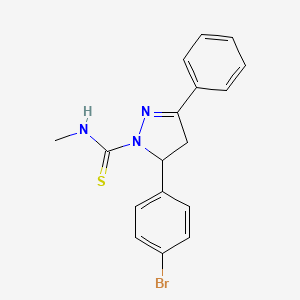![molecular formula C19H12Cl3N3O B2505846 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-56-7](/img/structure/B2505846.png)
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a heterocyclic molecule that contains an imidazo[4,5-b]pyridine core, which is a fused ring system combining imidazole and pyridine rings. This structure is of interest due to its potential biological activities and presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the reaction of chloropyridines with other nitrogen-containing compounds. For instance, the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives was achieved by reacting various arylamines with 3-amino-2-chloropyridine or 2-chloro-3-methylaminopyridine and urea at high temperatures . Although the specific synthesis of 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a chlorophenyl starting material and a dichlorobenzyl component.
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies can determine the stereochemistry of the compound . Density functional theory (DFT) and Hartree-Fock calculations can be used to predict the 1H and 13C NMR chemical shifts and to gain insights into the electronic structure of the molecule .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The reactivity can be influenced by substituents on the phenyl rings and the imidazo[4,5-b]pyridine core. For example, the presence of chloro substituents can make the phenyl ring more electrophilic, potentially facilitating nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives, such as acid dissociation constants, can be determined using potentiometric titration methods. These properties are influenced by the functional groups present in the molecule, such as NH, enol, and thiol groups . The antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, and their efficacy can be quantified using minimum inhibitory concentration (MIC) values .
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives for their performance as inhibitors against mild steel corrosion in acidic conditions. These compounds showed high inhibition effectiveness, attributing their performance to the chemical structure that facilitates adsorption on the metal surface. This research integrates chemical, electrochemical, and computational methods to substantiate the inhibitors' efficacy, offering insights into designing novel corrosion inhibitors for industrial applications (Saady et al., 2021).
Antimicrobial Activity
Bhuva et al. (2015) synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their biological activity against various bacterial and fungal strains. The study discovered that some derivatives exhibited moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bhuva et al., 2015).
Antineoplastic Agents
Potikha and Brovarets (2020) explored the synthesis of imidazo[2,1-a]pyridine derivatives and their antitumor activity. One compound, in particular, demonstrated high antitumor potential across various human cancer cell lines, suggesting the value of these derivatives in cancer research and potential therapeutic applications (Potikha & Brovarets, 2020).
Antiviral Activity
The anti-HIV activity of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines was investigated by Chimirri et al. (1994), where derivatives showed in vitro activity against the HIV virus. This study opens avenues for further research into imidazo[4,5-b]pyridine derivatives as potential antiviral agents (Chimirri et al., 1994).
Optical and Electronic Applications
Research by Zedan et al. (2020) on pyrazolo[4,3-b]pyridine derivatives revealed their structural, optical, and diode characteristics. The study provided insights into their applications in electronic devices and photosensors, indicating the broad applicability of these compounds beyond biomedical research (Zedan et al., 2020).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-14-5-2-1-4-13(14)19-24-18-17(6-3-9-23-18)25(19)26-11-12-7-8-15(21)16(22)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNTNLJZORLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)





![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)
